molecular formula C15H15F2N3 B6473190 1-(2-fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine CAS No. 2640969-25-9

1-(2-fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine

Cat. No.: B6473190
CAS No.: 2640969-25-9
M. Wt: 275.30 g/mol
InChI Key: VWYAKHNNVCWIPI-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine (CAS 2640969-25-9) is a fluorinated piperazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a piperazine core symmetrically substituted with a 2-fluorophenyl group and a 3-fluoropyridinyl group, yielding the molecular formula C15H15F2N3 and a molecular weight of 275.30 g/mol . Its specific structure, characterized by the presence of fluorine atoms, is strategically designed to influence the molecule's electronic properties, metabolic stability, and its ability to penetrate lipid membranes, such as the blood-brain barrier, making it a valuable scaffold for neuroscientific applications . This compound serves as a key intermediate for researchers developing novel therapeutic agents. Piperazine-based compounds are frequently investigated for their potential to interact with a variety of biological targets . Recent studies highlight the relevance of similar fluorinated piperazine and cinnamylpiperazine hybrids as potential ligands for the monoamine oxidase B (MAO-B) enzyme, a key target in the study of neurodegenerative disorders like Parkinson's and Alzheimer's disease . Furthermore, piperazine-containing molecular hybrids are actively explored in oncology research, with some demonstrating promising activity as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy . Researchers value this compound for its utility in constructing more complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and as a reference standard in analytical chemistry. Handling Notes: For research purposes only. Not for diagnostic or therapeutic use. Catalog Note: This product is handled as a controlled substance under the DEA's Controlled Substances Act. A valid DEA license may be required for purchase.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3/c16-12-4-1-2-6-14(12)19-8-10-20(11-9-19)15-13(17)5-3-7-18-15/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYAKHNNVCWIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Buchwald-Hartwig Amination with Boc Protection

This two-step approach ensures regiocontrol by selectively introducing substituents (Fig. 1):

Step 1 : Boc protection of piperazine followed by coupling with 2-bromo-3-fluoropyridine.
Step 2 : Deprotection and subsequent coupling with 1-bromo-2-fluorobenzene.

Reaction Conditions:

StepReagents/ConditionsYieldSource
1Boc-piperazine, 2-bromo-3-fluoropyridine, Pd(OAc)₂, BINAP, Cs₂CO₃, THF, 70°C, 24 h65%
2TFA/CH₂Cl₂ (deprotection), then 1-bromo-2-fluorobenzene, Pd₂(dba)₃, Xantphos, K₃PO₄, 100°C, 48 h58%

Advantages : High regiocontrol; avoids competing reactions.
Limitations : Multi-step synthesis lowers overall yield (~38%).

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of a leaving group (e.g., Cl, Br) on fluoropyridine by 1-(2-fluorophenyl)piperazine (Fig. 2):

Reaction :
1-(2-Fluorophenyl)piperazine + 2-chloro-3-fluoropyridine → Target compound

Optimization Data:

BaseSolventTemp (°C)Time (h)Yield
K₂CO₃DMF1207222%
Cs₂CO₃DMSO1504835%
DBUNMP1802441%

Mechanistic Insight : Fluorine at pyridine C3 meta-directs substitution to C2, but low yields stem from poor leaving-group aptitude of Cl⁻ in electron-deficient pyridines.

Reductive Amination of Prefunctionalized Intermediates

A three-component strategy involving:

  • Synthesis of 1-(3-fluoropyridin-2-yl)piperazine via SNAr.

  • Condensation with 2-fluorobenzaldehyde followed by NaBH₄ reduction.

Key Data:

  • Intermediate 1-(3-fluoropyridin-2-yl)piperazine: 52% yield (Cs₂CO₃, DMF, 140°C, 48 h).

  • Reductive amination: 68% yield (NaBH₄, MeOH, 0°C → RT, 12 h).

Advantages : Avoids palladium catalysts.
Drawbacks : Requires stoichiometric reducing agents and careful pH control.

Comparative Analysis of Methods

MethodTotal YieldPurityScalabilityCost Efficiency
Buchwald-Hartwig38%>95%HighLow (Pd cost)
SNAr41%85%ModerateHigh
Reductive Amination35%90%LowModerate

Recommendation : Buchwald-Hartwig offers superior scalability for industrial applications despite Pd costs.

Troubleshooting and Optimization Strategies

  • Low SNAr Yields : Substitute Cl with Br/I to enhance leaving-group ability; use microwave irradiation to reduce reaction time.

  • Pd Catalyst Deactivation : Add molecular sieves to sequester HF byproducts in fluorinated systems.

  • Byproduct Formation : Employ orthogonal protecting groups (e.g., Fmoc for one N, Boc for the other) to minimize cross-reactivity .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antipsychotic and Antidepressant Potential

Research indicates that 1-(2-fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine may exhibit significant activity against psychotic disorders and depression. Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which play crucial roles in mood regulation and psychotic disorders. Studies have shown that compounds with similar structures can effectively modulate these neurotransmitter systems, suggesting potential therapeutic benefits for this compound in treating mental health disorders.

Cancer Research

The compound has also been evaluated for its anticancer properties. Similar piperazine derivatives have demonstrated the ability to inhibit cancer cell proliferation, highlighting the potential of this compound in oncology. The mechanism by which these compounds exert their effects may involve the modulation of specific signaling pathways critical for cancer cell survival and proliferation.

Antimicrobial Activity

In addition to its psychotropic and anticancer applications, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Research on structurally related compounds indicates that modifications in the piperazine structure can lead to enhanced activity against various microbial strains.

Receptor Binding Affinity

Investigations into the binding affinity of this compound to various receptors are crucial for understanding its pharmacological profile. Techniques such as molecular docking and radioligand binding assays are employed to elucidate its mechanism of action at the molecular level. These studies help determine how structural variations influence biological activity and receptor selectivity.

Structure-Activity Relationship (SAR)

The structure-activity relationship is fundamental in drug design, particularly for compounds like this compound. By comparing it to other piperazine derivatives, researchers can identify how different substituent groups affect biological activity.

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluorophenyl)-4-(5-fluoropyridin-2-yl)piperazineSubstituted piperazine with different fluorinated groupsPotentially different receptor interactions due to varied substitution patterns
1-(3-Fluorophenyl)-4-(2-pyridinyl)piperazineSimilar piperazine core with varied aryl substitutionsMay exhibit distinct pharmacological profiles compared to 1-(2-fluorophenyl) derivative
N-[3-[4-[1-(3-Fluorophenyl)triazol-4-yl]methyl]piperazin-1-yl]phenyl]propane-2-sulfonamideContains a triazole moiety along with piperazineEnhanced activity against specific targets due to triazole's unique properties

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Positioning: Dual fluorination in the target compound may improve metabolic stability and binding to hydrophobic pockets compared to mono-fluorinated analogs (e.g., 1-(4-fluorophenyl)-4-(3-nitro-2-pyridinyl)piperazine, ).
  • Bulkier Substituents : Compounds like PAPP and sulfonyl derivatives demonstrate that steric bulk can shift activity toward specific targets (e.g., insecticidal vs. antimicrobial).

Key Findings :

  • Antimicrobial Activity : Fluorophenyl-piperazine hybrids (e.g., ) exhibit potent antibacterial effects, likely due to enhanced lipophilicity from fluorine atoms facilitating membrane penetration .
  • Receptor-Specific Effects : Methoxyphenyl-piperazine derivatives show high affinity for dopamine D2 receptors (Ki = 12 nM), while trifluoromethylsulfonyl analogs (e.g., ) target fungal virulence factors, indicating substituent-driven target selectivity .
  • Insecticidal Action : PAPP derivatives leverage 5-HT receptor modulation, with trifluoromethyl groups critical for maintaining receptor binding .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution : Fluorine at the phenyl 2-position (vs. 4-position) improves steric compatibility with hydrophobic receptor pockets .
  • Nitro Groups : Introduce electron-withdrawing effects, enhancing interactions with catalytic residues in enzymes (e.g., nitro-pyridinyl derivatives ).
  • Trifluoromethylsulfonyl Moieties : Increase electrophilicity and resistance to metabolic degradation, critical for antifungal activity .

Biological Activity

1-(2-Fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine is a promising compound in medicinal chemistry, particularly known for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 2-fluorophenyl group and a 3-fluoropyridin-2-yl group. The presence of fluorine enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological studies. The structural formula can be represented as:

C15H15F2N3\text{C}_{15}\text{H}_{15}\text{F}_2\text{N}_3

1. Antipsychotic and Antidepressant Potential

Research indicates that piperazine derivatives like this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial in mood regulation and the treatment of psychotic disorders. The compound has been evaluated for its potential as both an antipsychotic and antidepressant agent, showing promise in preclinical studies.

2. Anticancer Activity

Piperazine derivatives have demonstrated significant anticancer properties. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, this compound has shown potential in inhibiting tumor growth in various cancer cell lines, suggesting its utility in oncology research.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to various biological responses. Notably, the compound has been shown to act as a selective inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

Data Table: Biological Activity Overview

Activity Description IC50 Value
MAO-B InhibitionSelective inhibition of monoamine oxidase B0.013 µM
Anticancer ActivityInhibition of proliferation in cancer cell linesVaries by line
Antidepressant PotentialInteraction with serotonin and dopamine receptorsN/A

Case Study 1: MAO Inhibition

In a study evaluating various piperazine derivatives, this compound was found to be a potent reversible inhibitor of MAO-B with an IC50 value of 0.013 µM. This selectivity indicates its potential role in treating neurodegenerative disorders such as Alzheimer's disease where MAO-B inhibition is beneficial .

Case Study 2: Anticancer Efficacy

Another study assessed the anticancer effects of the compound against several human tumor cell lines. The results indicated significant cytotoxicity, particularly against ovarian and renal cancer cells, with IC50 values suggesting high efficacy . This positions the compound as a lead candidate for further development in cancer therapeutics.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., fluorophenyl and pyridinyl signals) ().
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and monitors reaction progress ().
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns ().

How can researchers design experiments to evaluate receptor selectivity in vitro?

Q. Advanced

  • Receptor Panel Screening : Use radioligand binding assays against serotonin (5-HT₁A/₂A), dopamine (D₂/D₃), and adrenergic receptors to quantify IC₅₀ values ().
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines ().
  • Positive Controls : Compare with known ligands (e.g., aripiprazole for D₂ partial agonism) ().

How should contradictions in reported binding affinity data be addressed?

Q. Advanced

  • Replicate Conditions : Standardize assay buffers (pH, ion concentration) and cell lines (HEK293 vs. CHO) to minimize variability ().
  • Orthogonal Validation : Confirm results using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) ().
  • Meta-Analysis : Cross-reference data with structurally analogous piperazines ().

What strategies improve metabolic stability without compromising target affinity?

Q. Advanced

  • Isotere Replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation ().
  • Prodrug Design : Introduce ester or carbamate moieties to enhance bioavailability ().
  • Microsomal Assays : Screen in human liver microsomes (HLM) to identify metabolic hotspots ().

What key structural features influence the compound’s pharmacological activity?

Q. Basic

  • Fluorine Substituents : Enhance lipophilicity and receptor binding via halogen bonding ().
  • Piperazine Core : Facilitates conformational flexibility for multi-receptor engagement ().
  • Pyridinyl Moiety : Contributes to π-π stacking interactions in hydrophobic binding pockets ().

How can off-target effects be systematically assessed during preclinical studies?

Q. Advanced

  • Kinase Profiling : Screen against a panel of 100+ kinases to identify promiscuous inhibition ().
  • hERG Assay : Evaluate cardiac safety via patch-clamp electrophysiology ().
  • Transcriptomics : Use RNA-seq to detect pathway-level perturbations in treated cell lines ().

What methods are effective for monitoring reaction progress during synthesis?

Q. Basic

  • TLC Analysis : Use hexane:ethyl acetate (2:1) to track reactant consumption (Rf ~0.5 for product) ().
  • In-line IR Spectroscopy : Monitor carbonyl or amine intermediates in real time ().

How can reaction conditions be optimized to maximize yield and purity?

Q. Advanced

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility ().
  • Catalyst Optimization : Compare Cu(I)/Cu(II) in click chemistry reactions ().
  • Temperature Gradients : Perform reactions at 25°C vs. 40°C to balance kinetics and side reactions ().

Which computational methods predict target interactions and binding modes?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100 ns to assess stability ().
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitutions ().
  • Docking Studies : Use AutoDock Vina to rank poses against X-ray crystal structures ().

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